molecular formula C12H13N3O2S B7590900 N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B7590900
M. Wt: 263.32 g/mol
InChI Key: NKPFFNLPNQIICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as MBMST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMST is a thiadiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have shown that N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits its biological activities by inhibiting various enzymes and proteins. For example, N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inhibiting topoisomerase II and tubulin polymerization. N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits cytotoxicity towards cancer cells, inhibits the growth of Mycobacterium tuberculosis, and exhibits antifungal activity. In vivo studies have shown that N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits antitumor activity in mice and exhibits herbicidal and insecticidal activity in plants.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its broad spectrum of biological activities. N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits anticancer, antitubercular, antifungal, herbicidal, and insecticidal activities. Another advantage is its low toxicity towards normal cells and organisms. However, one of the main limitations of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its low solubility in water, which can limit its applications in some fields.

Future Directions

There are several future directions for N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide research. One direction is the synthesis of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives with improved solubility and biological activities. Another direction is the development of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide-based metal complexes with potential applications in catalysis and sensors. Furthermore, the use of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as a lead compound for the development of new drugs with improved anticancer, antitubercular, and antifungal activities is another promising direction for future research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits a broad spectrum of biological activities, including anticancer, antitubercular, antifungal, herbicidal, and insecticidal activities. The synthesis of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be achieved using various methods, and its yield and purity can be improved by optimizing the reaction conditions. Although the exact mechanism of action of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, studies have shown that N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits its biological activities by inhibiting various enzymes and proteins. Future research on N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is promising, and its potential applications in various fields make it a compound of interest for many researchers.

Synthesis Methods

N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methoxybenzylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield and purity of N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be improved by using different solvents, reaction times, and temperatures.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit anticancer, antitubercular, and antifungal activities. In material science, N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensors. In agriculture, N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit herbicidal and insecticidal activities.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-11(18-15-14-8)12(16)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPFFNLPNQIICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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